molecular formula C8H6BrClO2 B2811770 5-Bromo-3-chloro-2-methoxybenzaldehyde CAS No. 25299-27-8

5-Bromo-3-chloro-2-methoxybenzaldehyde

Cat. No.: B2811770
CAS No.: 25299-27-8
M. Wt: 249.49
InChI Key: TYMYZNFVODWIOD-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-methoxybenzaldehyde: is an organic compound with the chemical formula C8H6BrClO2 . It appears as a white to pale yellow crystalline solid and has a bitter taste with significant volatility . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-3-chloro-2-methoxybenzaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 5-bromo-3-chloro-2-hydroxybenzaldehyde with iodomethane in the presence of potassium carbonate (K2CO3) in acetonitrile (MeCN) at around 50°C for 24 hours .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-3-chloro-2-methoxybenzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-methoxybenzaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile in aromatic substitution reactions, where it forms a sigma complex with the aromatic ring. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

5-bromo-3-chloro-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMYZNFVODWIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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